Cas no 21739-91-3 (2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-)

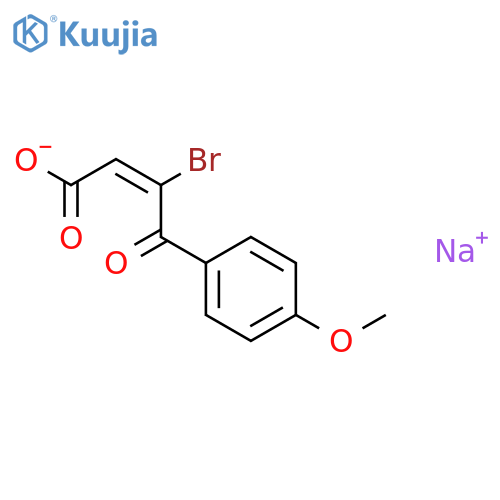

21739-91-3 structure

商品名:2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-

2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)- 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-

- sodium,(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate

- (E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt

- Bromebrate sodium

- Cytembena

- NSC-104801

- sodium (2E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate

- Q27273261

- Sodna sul kyseliny cis-beta-4-methoxybenzoyl-beta-bromakrylove [Czech]

- DTXCID90368

- (E)-3-p-Anisoyl-3-bromoacrylic acid sodium salt

- Tox21_301889

- 2-BUTENOIC ACID, 3-BROMO-4-(4-METHOXYPHENYL)-4-OXO-, SODIUM SALT (1:1), (2E)-

- 9V238C7BMX

- (2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoicacidsodiumsalt

- HSDB 4134

- NCI-C50737

- CAS-21739-91-3

- 21739-91-3

- BROMEBRIC ACID SODIUM SALT

- Sodna sul kyseliny cis-beta-4-methoxybenzoyl-beta-bromakrylove

- Sodium bromebrate

- CYTEMBENE

- (2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt

- Sodium (E)-beta-4-methoxybenzoyl-beta-bromoacrylate

- (E)-3-(P-ANISOYL)-3-BROMOACRYLIC ACID, SODIUM SALT

- Acrylic acid, 3-p-anisoyl-3-bromo-, sodium salt, (E)-

- UNII-9V238C7BMX

- 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt, (E)-

- NCGC00255266-01

- sodium;(E)-3-bromo-4-(4-methoxyphenyl)-4-oxobut-2-enoate

- Bromebric acid, sodium salt, (E)-isomer

- CHEMBL3182896

- CCRIS 189

- 2-Butenoic acid, 3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt, (2E)-

- DTXSID5020368

-

- インチ: InChI=1S/C11H9BrO4.Na/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1/b9-6+;

- InChIKey: DVDCIQWIGOVWEX-MLBSPLJJSA-M

- ほほえんだ: [Na+].COC1C=CC(C(/C(=C\C([O-])=O)/Br)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 305.95

- どういたいしつりょう: 305.95

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 309

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4A^2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.59

- ゆうかいてん: 260 - 263 C

- ふってん: 417.9°Cat760mmHg

- フラッシュポイント: 206.5°C

- あんていせい: Stable. Incompatible with strong oxidizing agents.

2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A435985-100mg |

(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |

21739-91-3 | 95+% | 100mg |

$909.0 | 2025-03-03 | |

| Ambeed | A435985-5mg |

(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |

21739-91-3 | 95+% | 5mg |

$176.0 | 2025-03-03 | |

| Ambeed | A435985-25mg |

(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |

21739-91-3 | 95+% | 25mg |

$446.0 | 2025-03-03 | |

| Ambeed | A435985-50mg |

(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |

21739-91-3 | 95+% | 50mg |

$643.0 | 2025-03-03 | |

| Ambeed | A435985-1mg |

(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |

21739-91-3 | 95+% | 1mg |

$74.0 | 2025-03-03 | |

| Ambeed | A435985-10mg |

(2E)-3-Bromo-4-(4-methoxyphenyl)-4-oxo-2-butenoic acid sodium salt |

21739-91-3 | 95+% | 10mg |

$263.0 | 2025-03-03 |

2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)- 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

21739-91-3 (2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-) 関連製品

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21739-91-3)2-Butenoic acid,3-bromo-4-(4-methoxyphenyl)-4-oxo-, sodium salt (1:1), (2E)-

清らかである:99%/99%/99%/99%/99%

はかる:5mg/10mg/25mg/50mg/100mg

価格 ($):158/237/401/579/818